molecular formula C10H13NO B13414779 (2-Methyl-2-nitrosopropyl)benzene CAS No. 52497-67-3

(2-Methyl-2-nitrosopropyl)benzene

Cat. No.: B13414779
CAS No.: 52497-67-3
M. Wt: 163.22 g/mol
InChI Key: XXPQZJCYUTVUCA-UHFFFAOYSA-N
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Description

(2-Methyl-2-nitrosopropyl)benzene is an organic compound characterized by a benzene ring substituted with a 2-methyl-2-nitrosopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2-nitrosopropyl)benzene typically involves the nitration of 2-methylpropylbenzene followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2-nitrosopropyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of 2-methyl-2-nitropropylbenzene.

    Reduction: Formation of 2-methyl-2-aminopropylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(2-Methyl-2-nitrosopropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2-nitrosopropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-nitropropylbenzene: Similar structure but with a nitro group instead of a nitroso group.

    2-Methyl-2-aminopropylbenzene: Similar structure but with an amine group instead of a nitroso group.

    2-Methylpropylbenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.

Uniqueness

(2-Methyl-2-nitrosopropyl)benzene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52497-67-3

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(2-methyl-2-nitrosopropyl)benzene

InChI

InChI=1S/C10H13NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

XXPQZJCYUTVUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1)N=O

Origin of Product

United States

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